1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h1-4,7-8,13H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCSQANNIYFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonylation steps, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Triazole compounds have been investigated for their antiviral properties. For instance, derivatives similar to 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have shown potential as inhibitors against viruses such as Yellow Fever Virus (YFV). The mechanism involves the inhibition of viral replication through interference with viral proteins .
Antimicrobial Properties
Research indicates that triazole-based compounds can exhibit significant antimicrobial activity. The sulfonyl group enhances the lipophilicity and bioavailability of the compounds, making them effective against a range of bacterial strains. Case studies have demonstrated that modifications to the triazole structure can lead to improved efficacy against resistant bacterial strains .
Cancer Treatment
Triazoles are also being explored for their anticancer properties. The compound's ability to interact with specific biological targets involved in cancer cell proliferation has been documented. For example, studies have shown that triazole derivatives can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .
Material Science Applications
Polymer Chemistry
Triazole compounds are utilized in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. This capability makes them suitable for applications in coatings and composites .
Catalysis
The compound has been employed as a catalyst in various organic reactions, particularly in click chemistry. Its ability to facilitate the formation of triazoles from azides and alkynes under mild conditions has been extensively studied. This catalytic property is crucial for synthesizing complex organic molecules efficiently .
Agricultural Chemistry Applications
Pesticide Development
Research indicates that triazole derivatives may serve as active ingredients in pesticide formulations. Their efficacy against plant pathogens and pests has been documented, suggesting potential use in crop protection strategies. The sulfonyl moiety contributes to the compound's ability to penetrate plant tissues effectively .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Cu-catalyzed Click Reaction | 80 | |
| Nucleophilic Substitution | 75 | |
| Polymerization | 85 |
Case Studies
-
Antiviral Study on YFV Inhibition
A study conducted by researchers at NCBI demonstrated that triazole derivatives effectively inhibited YFV replication by targeting viral proteins involved in the replication cycle. The results indicated a dose-dependent response with significant reductions in viral load observed at higher concentrations . -
Antimicrobial Efficacy Against Resistant Strains
A series of experiments highlighted the antimicrobial activity of triazole derivatives against resistant bacterial strains such as MRSA. The study found that modifications to the triazole ring significantly enhanced antibacterial potency, suggesting a promising avenue for drug development . -
Development of Pesticides Based on Triazole Frameworks
Research into the agricultural applications of triazoles revealed their effectiveness as fungicides and insecticides. Field trials indicated improved crop yields when treated with formulations containing these compounds, showcasing their potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The fluorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its specific substituents. Below is a comparative analysis of analogs with overlapping features:
Table 1: Key Structural Features and Molecular Properties
Biological Activity
1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure consists of a piperidine ring substituted with a 2-fluorobenzyl sulfonyl group and a 1,2,3-triazole moiety. This unique combination is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess activity against various bacterial strains. In vitro studies demonstrated that triazole-based compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound's potential anticancer effects are linked to its ability to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular proliferation associated with cancer . In particular, studies on related compounds have indicated that they can effectively inhibit tumor growth in various cancer models.
The mechanism through which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Cellular Uptake : The presence of the piperidine and triazole moieties may enhance cellular uptake and bioavailability.
- Interaction with Cellular Targets : The sulfonyl group could facilitate interactions with specific cellular targets, leading to altered signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical and preclinical settings:
- Triazole Derivatives : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus, revealing that modifications in the structure significantly influenced their efficacy .
- Cancer Models : Another investigation into piperazine derivatives demonstrated their ability to inhibit tyrosinase activity in melanoma cells (B16F10), suggesting potential applications in skin cancer treatment .
Data Tables
Q & A
Q. What are the optimized synthetic routes for 1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine?
The synthesis typically involves modular strategies combining copper-catalyzed azide-alkyne cycloaddition (CuAAC) and sulfonylation. For example, the triazole ring can be introduced via click chemistry:
- Step 1 : React 4-azidopiperidine with 2-fluorobenzyl propargyl ether under CuSO₄·5H₂O/sodium ascorbate catalysis in a H₂O:DCM (1:2) mixture at ambient temperature.
- Step 2 : Sulfonylation of the piperidine nitrogen using 2-fluorobenzylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound .
Q. How can the crystal structure and conformational dynamics of this compound be analyzed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Space group : Monoclinic systems (e.g., P2₁/n) are common for piperidine derivatives.
- Bond lengths/angles : Compare sulfonyl (S=O: ~1.43 Å) and triazole (C-N: ~1.34 Å) bonds to literature values for validation.
- Ring puckering : Use Cremer-Pople parameters (e.g., Q₂ = 0.619 Å, θ = 335°) to quantify chair or boat conformations . Computational tools like Gaussian (DFT/B3LYP) can supplement experimental data.
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antiviral : CCR5 antagonism can be tested via calcium mobilization assays (IC₅₀ ~25–73 nM for related piperidines) .
- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition) with kinetic analysis (Km/Vmax) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Triazole modification : Replace 2H-1,2,3-triazol-2-yl with 1H-1,2,4-triazol-1-yl to assess steric/electronic effects on target binding.
- Sulfonyl group tuning : Introduce bulkier substituents (e.g., 3-fluorobenzyl) to enhance metabolic stability.
- Piperidine substitution : Add methyl groups at C-3 to restrict ring flexibility and improve selectivity . Validate changes via molecular docking (AutoDock Vina) and free energy calculations (MM/GBSA) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure oral bioavailability (e.g., 15% in rat models for related compounds) and plasma half-life (LC-MS/MS).
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation (e.g., ring contraction) .
- Toxicity screening : Assess hERG inhibition (patch-clamp assays; IC₅₀ >10 µM preferred) to rule out cardiotoxicity .
Q. What mechanistic insights explain its interaction with NF-κB signaling?
- Pathway inhibition : Use Western blotting to quantify phospho-IκBα degradation and nuclear translocation of p65.
- Gene expression : qRT-PCR for NF-κB target genes (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
- Cellular localization : Fluorescence microscopy with GFP-tagged RelA to track inhibition kinetics .
Q. How to design a multi-targeted study to explore its anticancer potential?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/Akt, STAT-3).
- Apoptosis assays : Annexin V/PI staining with flow cytometry to quantify early/late apoptosis.
- Synergy screens : Combine with cisplatin or paclitaxel; calculate combination index (CI) via CompuSyn .
Data Analysis and Validation
Q. What statistical methods are critical for validating contradictory bioactivity data?
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
- Outlier detection : Grubbs’ test (α=0.05) to identify anomalous replicates in high-throughput screens.
- Meta-analysis : Pool data from independent studies using random-effects models (RevMan) to resolve discrepancies .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stability shifts (ΔTm) via Western blotting.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .
- CRISPR knockouts : Generate target gene (e.g., CCR5)-KO cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
